

# Application Notes and Protocols: DiSulfo-ICG Maleimide for Flow Cytometry

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Compound of Interest		
Compound Name:	DiSulfo-ICG maleimide	
Cat. No.:	B12388925	Get Quote

## Introduction

**DiSulfo-ICG maleimide** is a thiol-reactive fluorescent dye that offers a bright and stable signal in the near-infrared (NIR) spectrum. This makes it an ideal candidate for flow cytometry applications, particularly in multi-color experiments where spectral overlap with common fluorophores is a concern. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on proteins, primarily on cysteine residues, allowing for covalent labeling of cell surface proteins. The "DiSulfo" modification significantly increases the water solubility of the indocyanine green (ICG) core, facilitating its use in aqueous biological buffers and reducing non-specific binding.

These application notes provide a detailed protocol for labeling live cells with **DiSulfo-ICG maleimide** for flow cytometry analysis, as well as its use in conjugating antibodies for indirect immunofluorescence.

## **Key Features and Applications**

Key Features:

• Near-Infrared Fluorescence: With an excitation maximum around 780 nm and an emission maximum around 820 nm, **DiSulfo-ICG maleimide** minimizes autofluorescence from cells and tissues, leading to a high signal-to-noise ratio.[1][2]



- High Water Solubility: The two sulfonate groups enhance hydrophilicity, simplifying staining procedures in physiological buffers.
- Covalent Labeling: The maleimide group forms a stable covalent bond with free thiol groups on cell surface proteins, ensuring the dye is well-retained.[3][4][5]
- Low Spectral Overlap: Its emission in the far-red spectrum reduces overlap with commonly used fluorophores like FITC, PE, and APC.

### Applications:

- General Cell Surface Labeling: Staining of live cells for identification and tracking based on the presence of free thiols on surface proteins.
- Cell Proliferation and Tracking Studies: The stable covalent labeling allows for long-term tracking of cell populations in vitro and in vivo.
- Antibody Conjugation: Creation of custom NIR-labeled primary or secondary antibodies for indirect immunofluorescence in flow cytometry.
- Viability Assessment: In some contexts, compromised cell membranes may expose more thiol groups, leading to differential staining that can be correlated with cell viability.

**Properties of DiSulfo-ICG Maleimide** 

Property	Value	Reference
Excitation Maximum (Ex)	~780 nm	[1][2]
Emission Maximum (Em)	~820 nm	[1][2]
Reactive Group	Maleimide	[3][4][5]
Target Moiety	Free Sulfhydryl (Thiol) Groups	[3][4][5]
Solubility	High in water and aqueous buffers	N/A

## **Experimental Protocols**



## Protocol 1: Direct Labeling of Live Cells for Flow Cytometry

This protocol provides a general guideline for labeling live cells with **DiSulfo-ICG maleimide**. Note: Optimal conditions (dye concentration, incubation time, and cell density) should be determined empirically for each cell type and experimental setup.

#### Materials:

- DiSulfo-ICG maleimide
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4, without calcium and magnesium
- Cell culture medium
- Fetal Bovine Serum (FBS)
- Cells in suspension
- Flow cytometry tubes or 96-well plates

### Procedure:

- Prepare a 10 mM Stock Solution of DiSulfo-ICG Maleimide:
  - Allow the vial of **DiSulfo-ICG maleimide** to equilibrate to room temperature.
  - Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.
  - Vortex briefly to ensure the dye is fully dissolved.
  - Store the stock solution in small aliquots at -20°C, protected from light and moisture.
- Prepare Cells:
  - Harvest cells and wash them once with warm (37°C) cell culture medium.



- Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10<sup>6</sup> to 1 x 10<sup>7</sup>
  cells/mL.

### Staining:

- Prepare a fresh working solution of **DiSulfo-ICG maleimide** by diluting the 10 mM stock solution in PBS. A starting concentration range of 1-10 μM is recommended.
- Add the **DiSulfo-ICG maleimide** working solution to the cell suspension.
- Incubate for 15-30 minutes at 37°C, protected from light. For some cell types, incubation at 4°C for 30-60 minutes may reduce internalization of the dye.
- Optimization is key: Test a range of dye concentrations (e.g., 0.5, 1, 5, 10, 25 μM) and incubation times to find the optimal balance between bright staining and minimal cytotoxicity.

### Washing:

- After incubation, add at least 2 volumes of cold PBS containing 2% FBS to stop the reaction.
- Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
- Discard the supernatant and wash the cell pellet two more times with cold PBS with 2% FBS.

### Flow Cytometry Analysis:

- Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
- Analyze the cells on a flow cytometer equipped with a laser capable of exciting in the ~780 nm range (e.g., a red diode laser) and a detector for emission in the >800 nm range.



 Include an unstained cell sample as a negative control to set the background fluorescence.

### Example Data (Hypothetical):

Cell Line	DiSulfo-ICG Maleimide Concentration (µM)	Incubation Time (min)	Mean Fluorescence Intensity (MFI)
Jurkat	1	30	1500
Jurkat	5	30	8500
Jurkat	10	30	18000
HeLa	1	30	1200
HeLa	5	30	7800
HeLa	10	30	16500

## Protocol 2: Conjugation of DiSulfo-ICG Maleimide to Antibodies

This protocol describes the labeling of antibodies with **DiSulfo-ICG maleimide** for use in indirect flow cytometry.

### Materials:

- DiSulfo-ICG maleimide
- Anhydrous DMSO or DMF
- Antibody to be labeled (at 1-10 mg/mL)
- Degassed conjugation buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5, thiol-free)
- Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
- Purification column (e.g., desalting column or size-exclusion chromatography)



### Procedure:

- Prepare Antibody:
  - Dissolve the antibody in the degassed conjugation buffer.
  - If the antibody does not have free thiols or if disulfide bonds need to be reduced, add a 10-100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3][4]
    [5] Note: If using DTT as a reducing agent, it must be removed before adding the maleimide dye.

### Prepare DiSulfo-ICG Maleimide:

- Prepare a 10 mM stock solution in anhydrous DMSO or DMF as described in Protocol 1.
- Conjugation Reaction:
  - Add a 10-20-fold molar excess of the **DiSulfo-ICG maleimide** solution to the antibody solution while gently stirring.[3]
  - Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

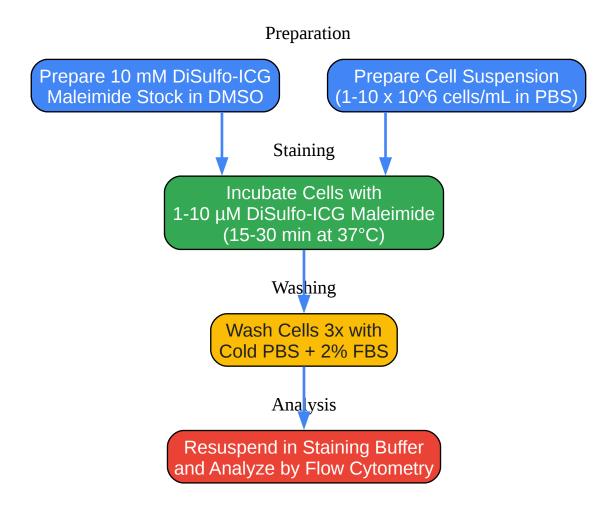
### Purification:

- Remove the unconjugated dye from the labeled antibody using a desalting column or other size-exclusion chromatography method appropriate for the antibody size.
- Collect the fractions containing the labeled antibody.
- Characterization (Optional but Recommended):
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
    280 nm (for the protein) and at the absorbance maximum of the dye (~780 nm).
- Storage:



Store the purified antibody conjugate at 4°C, protected from light. For long-term storage,
 consider adding a stabilizing protein like BSA and storing at -20°C or -80°C.

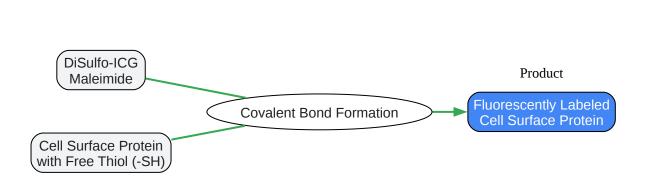
### **Visualizations**



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Caption: Experimental workflow for direct labeling of live cells.





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Caption: Reaction of **DiSulfo-ICG maleimide** with a protein thiol group.

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### References

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